Molecular Weight and Lipophilicity Differentiation vs. Single-Halogen Analogs Drives Property-Based Selection
Ethyl 2-chloro-3-bromo-5-nitrobenzoate (MW 308.51 g/mol) carries a ~34% higher molecular weight than ethyl 2-chloro-5-nitrobenzoate (MW 229.62 g/mol) and ~12.5% higher than ethyl 3-bromo-5-nitrobenzoate (MW 274.07 g/mol) . The presence of both bromine and chlorine atoms increases the compound's lipophilicity: the ACD/LogP of the mono-bromo analog ethyl 3-bromo-5-nitrobenzoate is 2.84 ; the additional chlorine atom in the target compound is predicted to raise cLogP to approximately 3.3–3.5 . This increased lipophilicity and molecular weight directly affect membrane permeability, solubility, and pharmacokinetic parameters when the compound is used as a building block in drug discovery programs.
| Evidence Dimension | Molecular weight and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 308.51 g/mol; cLogP (predicted) ≈ 3.3–3.5 |
| Comparator Or Baseline | Ethyl 2-chloro-5-nitrobenzoate: MW = 229.62 g/mol, cLogP not reported; Ethyl 3-bromo-5-nitrobenzoate: MW = 274.07 g/mol, ACD/LogP = 2.84 |
| Quantified Difference | Target MW is 34% higher than mono-Cl analog; 12.5% higher than mono-Br analog; cLogP increase of ~0.5–0.7 log units vs. mono-Br analog |
| Conditions | Calculated/predicted properties using ACD/Labs Percepta Platform (for comparator); ChemExper cLogP prediction (for target) |
Why This Matters
Higher molecular weight and lipophilicity are critical parameters for fragment-based drug design and lead optimization, where each heavy atom and logP unit influences binding affinity, solubility, and ADME profiles.
